

Comparative Analysis of Structure-Activity Relationships in 1,4-Diazepane Analogs

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Compound of Interest

Compound Name: 4-(1,4-Diazepan-1-yl)oxolan-3-ol

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A comprehensive guide for researchers and drug development professionals on the structure-activity relationships (SAR) of compounds containing the 1,4-diazepane moiety. This guide synthesizes findings from various studies to inform the design of novel therapeutic agents.

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active compounds. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an attractive core for designing ligands that can interact with various biological targets. This guide provides a comparative analysis of the structure-activity relationships of 1,4-diazepane analogs, drawing from studies on their application as anticancer, 5-HT6 receptor antagonist, and other therapeutic agents.

Quantitative Structure-Activity Relationship Data

The following tables summarize the biological activities of various 1,4-diazepane derivatives, highlighting the impact of structural modifications on their potency.

Table 1: Anticancer Activity of 7-(1,4-Diazepan-1-yl)-substituted[1][2]oxazolo[4,5-d]pyrimidines



Compound ID	R1	R2	GI50 (μM)	TGI (µM)	LC50 (µM)
1a	Phenyl	4- Methylphenyl	0.9 - 1.9	2.1 - 3.6	5.9 - 7.4
1b	4- Methylphenyl	Phenyl	0.9 - 1.9	2.1 - 3.6	5.9 - 7.4

Data extracted from a study on the anticancer evaluation of novel[1][2]oxazolo[4,5-d]pyrimidine derivatives against a panel of 60 cancer cell lines.[3] The results indicate that the position of the methylphenyl and phenyl groups on the oxazolopyrimidine core does not significantly alter the potent growth inhibitory, cytostatic, and cytotoxic activities.[3]

Table 2: 5-HT6 Receptor Antagonist Activity of 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides

Compound ID	R Group on Diazepane	% Inhibition at 1 μM	
10a	Н	78	
10b	Methyl	82	
10c	Ethyl	75	
10d	Propyl	71	
10e	Isopropyl	68	
10f	Butyl	85	

Data from a study on the design and synthesis of potent 5-HT6 antagonists for cognitive disorders.[1] The substitution on the nitrogen atom of the 1,4-diazepane ring influences the inhibitory activity against the 5-HT6 receptor. A butyl substitution (10f) showed the highest inhibition, suggesting that a lipophilic alkyl chain of a certain length enhances binding affinity.

Experimental Protocols



A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data.

In Vitro Anticancer Screening

The anticancer activity of the 7-(1,4-diazepan)-substituted[1][2]oxazolo[4,5-d]pyrimidines was evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines.

[3]

- Initial Single-Dose Screening: Compounds were tested at a single high dose (10 μM).
- Five-Dose Assay: Compounds showing significant activity were selected for a five-dose assay to determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values.

5-HT6 Receptor Binding Assay

The affinity of the 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides for the human 5-HT6 receptor was determined using a radioligand binding assay.

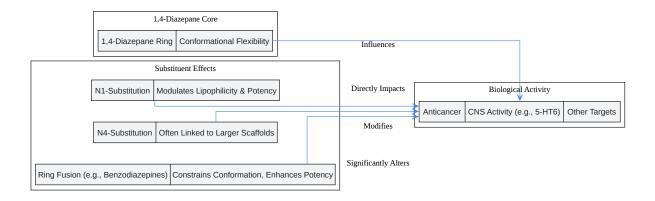
- Source: Recombinant human 5-HT6 receptors expressed in HeLa cells.
- Radioligand: [3H]-LSD.
- Procedure: Cell membranes were incubated with the radioligand and varying concentrations
 of the test compounds. Non-specific binding was determined in the presence of a high
 concentration of a known 5-HT6 antagonist.
- Detection: The amount of bound radioactivity was measured by liquid scintillation counting.

Visualizing Structure-Activity Relationships and Workflows

General SAR Observations for 1,4-Diazepane Analogs

The following diagram illustrates the key structural features of 1,4-diazepane analogs and the general impact of substitutions on their biological activity, based on the reviewed literature.





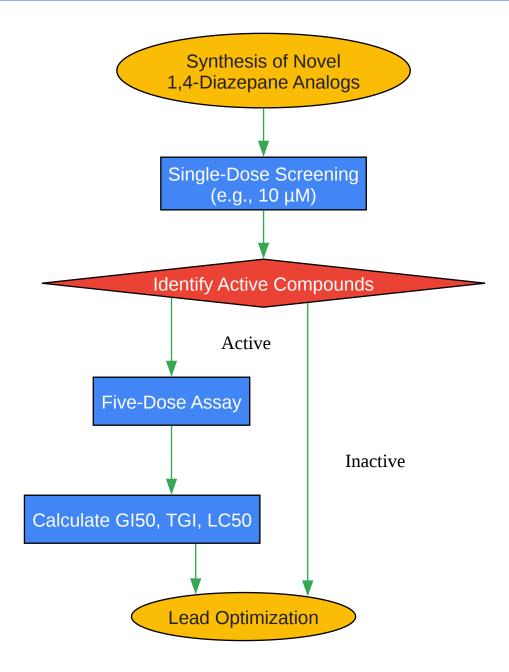
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Caption: Key structural modification points on the 1,4-diazepane scaffold and their general influence on biological activity.

Experimental Workflow for Anticancer Drug Screening

This diagram outlines the typical workflow for evaluating the anticancer potential of novel chemical entities, as described in the referenced literature.[3]





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Caption: A generalized workflow for the screening and evaluation of novel anticancer compounds.

Conclusion

The 1,4-diazepane moiety is a versatile scaffold that can be functionalized to target a wide array of biological receptors and enzymes. The structure-activity relationship studies summarized here indicate that modifications to the substituents on the diazepane nitrogen atoms and the nature of the larger molecular framework to which it is attached are key



determinants of biological activity and potency. For instance, in the case of 5-HT6 receptor antagonists, lipophilic alkyl substitutions on the diazepane nitrogen can enhance activity.[1] In the context of anticancer agents, the diazepane ring serves as a crucial component of a larger heterocyclic system, with the overall molecular architecture dictating the cytotoxic and cytostatic effects.[3] Future drug design efforts can leverage these insights to develop novel and more potent therapeutic agents based on the 1,4-diazepane core.

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